molecular formula C22H19N3O5 B11486131 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11486131
M. Wt: 405.4 g/mol
InChI Key: OKKLZLJOCVWFLE-UHFFFAOYSA-N
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Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromene moiety may contribute to the compound’s overall biological activity by interacting with different cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of indole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-12-4-3-5-17-16(13(2)24-20(12)17)8-9-23-21(26)18-11-14-10-15(25(28)29)6-7-19(14)30-22(18)27/h3-7,10-11,24H,8-9H2,1-2H3,(H,23,26)

InChI Key

OKKLZLJOCVWFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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